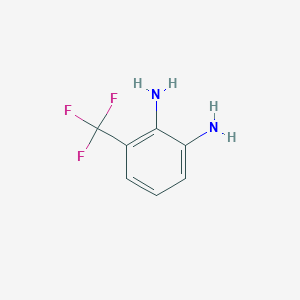

3-(Trifluoromethyl)benzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTJPVZSPBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331256 | |

| Record name | 3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-60-1 | |

| Record name | 3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)benzene-1,2-diamine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-Diaminobenzotrifluoride, is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with two adjacent amino (-NH2) groups at positions 1 and 2, and a trifluoromethyl (-CF3) group at position 3.

Chemical Structure:

CAS Number: 360-60-1

Synonyms: 2,3-Diaminobenzotrifluoride, 3-(Trifluoromethyl)-1,2-benzenediamine

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₇F₃N₂ | - |

| Molecular Weight | 176.14 g/mol | - |

| Appearance | Solid powder | Sigma-Aldrich |

| Boiling Point | 41 °C | Sigma-Aldrich (Note: This is likely a typographical error and may refer to a different property or condition) |

| Storage Temperature | 2-8 °C, inert atmosphere, keep in dark place | BLD Pharm |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | ChemScene (for dihydrochloride) |

| logP (calculated) | 2.7134 | ChemScene (for dihydrochloride) |

Table 2: Spectral Data (Predicted and Reference)

| Spectrum Type | Predicted/Reference Data |

| ¹H NMR | Aromatic protons expected in the range of δ 6.5-7.5 ppm. Amine protons will show a broad signal, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-150 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group is expected around δ -60 to -65 ppm (relative to CFCl₃). |

| IR (Infrared) | Characteristic N-H stretching bands for the primary amine groups around 3300-3500 cm⁻¹. Strong C-F stretching bands are expected around 1100-1300 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) expected at m/z = 176. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. The following two-step protocol outlines a feasible pathway for the preparation of this compound.

Step 1: Synthesis of 1,2-Dinitro-3-(trifluoromethyl)benzene (Precursor)

The synthesis of the dinitro precursor can be achieved by the nitration of 2-nitro-6-(trifluoromethyl)aniline followed by a Sandmeyer reaction, or through direct nitration of a suitable trifluoromethylbenzene derivative. A plausible route involves the nitration of 1-nitro-2-(trifluoromethyl)benzene.

-

Materials: 1-nitro-2-(trifluoromethyl)benzene, fuming nitric acid (90%), concentrated sulfuric acid (98%).

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cooled in an ice-salt bath to 0-5 °C, slowly add 1-nitro-2-(trifluoromethyl)benzene.

-

Maintain the temperature below 10 °C while slowly adding fuming nitric acid dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The precipitated solid, 1,2-dinitro-3-(trifluoromethyl)benzene, is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction to this compound

The reduction of the dinitro precursor to the diamine is typically achieved by catalytic hydrogenation.

-

Materials: 1,2-Dinitro-3-(trifluoromethyl)benzene, Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1,2-dinitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Safety and Handling

-

Nitro Compounds: The dinitro intermediate is potentially explosive and should be handled with care. Avoid heat, shock, and friction.

-

Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.

-

Product: Aromatic amines can be toxic and may cause skin and eye irritation.[1] Handle with gloves and safety glasses.

Applications in Drug Development and Research

This compound is a valuable building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles. The benzimidazole scaffold is a prominent feature in many biologically active molecules with a wide range of therapeutic properties, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer activities.[2][3][4][5]

The trifluoromethyl group can enhance the pharmacological profile of the final compound by increasing its metabolic stability and membrane permeability. The diamine functionality allows for cyclization reactions with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to form the benzimidazole ring system.

Visualization of Synthetic Utility

The following diagrams illustrate the logical workflow of utilizing this compound as a key intermediate in chemical synthesis.

Caption: Synthetic pathway for this compound.

Caption: Role as a building block in benzimidazole synthesis.

References

- 1. chemical-label.com [chemical-label.com]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

Synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(Trifluoromethyl)benzene-1,2-diamine, a key building block in the development of novel pharmaceuticals and functional materials. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document details the most common synthetic approaches, providing experimental protocols and comparative data to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthesis Strategies

The synthesis of this compound typically revolves around the reduction of a corresponding nitroaniline precursor. This approach is favored due to the ready availability of starting materials and the generally high efficiency of the reduction step. The primary variations in this strategy lie in the synthesis of the 2-nitro-3-(trifluoromethyl)aniline intermediate.

Pathway 1: Nucleophilic Aromatic Substitution followed by Reduction

A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group. While the provided literature details the synthesis of N-substituted analogs, the fundamental two-step process is directly applicable.

A general representation of this pathway is the reaction of a trifluoromethyl-substituted aniline with 1-fluoro-2-nitrobenzene to form an N-substituted nitroaniline, which is then reduced. For the synthesis of the title compound, a more direct approach starting from a trifluoromethyl-substituted and nitrated benzene ring would be employed, followed by the introduction of the second amino group.

Logical Flow for Pathway 1

Caption: General workflow for Pathway 1.

Pathway 2: Reduction of a Dinitro Precursor

An alternative strategy involves the selective reduction of a dinitro precursor, such as 1,2-dinitro-3-(trifluoromethyl)benzene. This method can be effective but may present challenges in controlling the selectivity of the reduction to yield the desired diamine without over-reduction.

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes the reduction of a nitroaniline precursor to the corresponding diamine using catalytic hydrogenation.

Materials:

-

2-Nitro-3-(trifluoromethyl)aniline

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

A mixture of the 2-nitro-3-(trifluoromethyl)aniline and 10% Pd/C catalyst in a suitable solvent (e.g., ethanol) is placed in a Parr shaker hydrogenation apparatus.[1]

-

The apparatus is purged with hydrogen gas, and the reaction is shaken under a hydrogen atmosphere (typically 4 bar) at room temperature.[1]

-

The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is consumed (typically 6 hours).[1]

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.[1]

-

If necessary, the product can be further purified by column chromatography or recrystallization.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reaction steps. The data is based on analogous syntheses and serves as a general guideline.

| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Nitro Reduction | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | H₂, 10% Pd/C, EtOH, 4 bar, 25°C, 6h | 97 | >95 (crude) | [1][2] |

Visualizing the Synthesis

The following diagram illustrates a common synthetic route to a substituted benzene-1,2-diamine, which is analogous to the synthesis of this compound.

Synthesis of a Substituted Benzene-1,2-diamine

Caption: Two-step synthesis of a substituted diamine.[1][2]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt the presented protocols to their laboratory conditions and safety standards.

References

Spectroscopic Data and Characterization of 3-(Trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethyl)benzene-1,2-diamine. Due to the limited availability of experimentally derived public data, this guide incorporates predicted spectroscopic information obtained from standard computational chemistry models. These predictions offer valuable insights for the characterization of this compound. Additionally, detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring their own data.

Compound Information

| Compound Name | This compound |

| CAS Number | 360-60-1 |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 6.85 - 6.95 | d | ~8.0 |

| H-5 | 6.70 - 6.80 | t | ~8.0 |

| H-6 | 6.90 - 7.00 | d | ~8.0 |

| NH₂ (C1) | 3.50 - 4.50 | br s | - |

| NH₂ (C2) | 3.50 - 4.50 | br s | - |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 135 - 140 |

| C2 | 130 - 135 |

| C3 | 120 - 125 (q, J ≈ 30-35 Hz) |

| C4 | 115 - 120 |

| C5 | 118 - 123 |

| C6 | 110 - 115 |

| CF₃ | 123 - 128 (q, J ≈ 270-275 Hz) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Strong |

| C-F Stretch (CF₃) | 1100 - 1300 | Strong, Multiple Bands |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 176 |

| Key Fragments | Predicted fragments may include loss of NH₂, HCN, and CF₃. |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for aromatic amines like this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1]

-

Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.[1]

-

Transfer: Carefully transfer the solution to an NMR tube using a pipette.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.[2]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[3]

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Vials and micropipette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.[4]

-

Instrument Setup:

-

Set up the mass spectrometer with the desired ionization source (e.g., Electron Ionization - EI).

-

Calibrate the instrument using a known standard.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(Trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzene-1,2-diamine is a key aromatic building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of the nucleophilic ortho-diamine functionality and the strongly electron-withdrawing trifluoromethyl group. This guide provides a comprehensive overview of its reactivity, chemical stability, and key experimental protocols for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 360-60-1 | |

| Molecular Formula | C₇H₇F₃N₂ | |

| Molecular Weight | 176.14 g/mol | |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | Not available | |

| Appearance | Off-white to light brown crystalline powder | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water. | |

| pKa | Not available |

Chemical Stability

While specific degradation studies on this compound are not extensively documented in the literature, its stability can be inferred from the general behavior of phenylenediamines and molecules containing trifluoromethyl groups.

General Stability: The aromatic ring and the carbon-fluorine bonds of the trifluoromethyl group contribute to the overall stability of the molecule.[2] The trifluoromethyl group is generally stable under many reaction conditions.[3]

Handling and Storage:

-

Light Sensitivity: Phenylenediamines are often susceptible to oxidation, which can be accelerated by light, leading to coloration. It is recommended to store the compound in a dark, well-sealed container.

-

Air Sensitivity: As with many amines, there is a potential for gradual oxidation upon prolonged exposure to air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

-

pH Stability: The trifluoromethyl group can be sensitive to strong basic conditions, which may lead to hydrolysis.[4] The amino groups are basic and will react with acids to form salts.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids (forms salts)

-

Acid chlorides and anhydrides (reacts readily)

Reactivity Profile

The reactivity of this compound is dominated by the two nucleophilic amino groups, which can readily participate in a variety of condensation and cyclization reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the basicity and nucleophilicity of the amine functionalities.

Condensation Reactions

The ortho-diamine moiety is highly reactive towards 1,2-dicarbonyl compounds, leading to the formation of quinoxalines. This is a widely used transformation for the synthesis of this important class of heterocyclic compounds.

Logical Relationship: Quinoxaline Synthesis

Caption: General pathway for quinoxaline formation.

Cyclization Reactions for Heterocycle Synthesis

Beyond quinoxalines, this compound is a versatile precursor for a range of other heterocyclic systems, most notably benzimidazoles. The reaction with carboxylic acids or their derivatives provides a direct route to 2-substituted benzimidazoles.

Experimental Workflow: Benzimidazole Synthesis

References

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-diaminobenzotrifluoride, is a key chemical intermediate whose structural features—a reactive ortho-phenylenediamine core and an electron-withdrawing trifluoromethyl group—make it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is instrumental in modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of new therapeutic agents. Detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow diagrams are presented to support its application in research and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Data for its dihydrochloride salt is also included for reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| Synonym(s) | 2,3-Diaminobenzotrifluoride, 3-(Trifluoromethyl)phenylene-1,2-diamine | |

| CAS Number | 360-60-1 | |

| Molecular Formula | C₇H₇F₃N₂ | |

| Molecular Weight | 176.14 g/mol | |

| Physical Form | Solid-Powder | |

| Boiling Point | 125 °C at 14 mmHg | |

| Storage Temperature | 2-8 °C | |

| InChI Key | PQFRTJPVZSPBFI-UHFFFAOYSA-N | |

| Dihydrochloride Salt CAS | 1923042-95-8 | [4] |

| Dihydrochloride Salt Formula | C₇H₉Cl₂F₃N₂ | [4] |

| Dihydrochloride Salt MW | 249.06 g/mol |[4] |

Table 2: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Data not readily available in the searched literature. Expected signals would include aromatic protons and amine protons. |

| ¹³C NMR | Data not readily available in the searched literature. Expected signals would include aromatic carbons, a quartet for the CF₃ carbon, and carbons bonded to the amino groups. |

| ¹⁹F NMR | Data not readily available in the searched literature. A singlet corresponding to the -CF₃ group is expected. |

| IR Spectroscopy | Data not readily available in the searched literature. Expected peaks would correspond to N-H stretching of the primary amines, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations. |

Synthesis and Experimental Protocols

The primary synthetic route to 1,2-diaminobenzenes involves the reduction of a corresponding ortho-nitroaniline precursor. This transformation is commonly achieved through catalytic hydrogenation.

General Synthesis Pathway

The synthesis of this compound typically starts from 2-nitro-3-(trifluoromethyl)aniline. This precursor is subjected to a reduction reaction, most commonly catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to selectively reduce the nitro group to an amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative method for the reduction of a nitroaniline to a diamine, based on established chemical literature.[5]

-

Reaction Setup: In a hydrogenation vessel, dissolve the starting material, 2-nitro-3-(trifluoromethyl)aniline, in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at a specified temperature (ranging from room temperature to 50 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Development

The ortho-phenylenediamine moiety is a privileged scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of benzimidazoles. The Phillips-Ladenburg cyclocondensation reaction of a 1,2-phenylenediamine with a carboxylic acid or its derivative is a fundamental method for forming the benzimidazole ring system.[6]

Role as a Benzimidazole Precursor

Derivatives of this compound are used to create a wide array of biologically active molecules. The -CF3 group at the 3-position (which becomes the 4-position in the resulting benzimidazole) can significantly influence the compound's pharmacokinetic and pharmacodynamic properties due to its high electronegativity and lipophilicity.[3] Benzimidazoles synthesized from this core have shown potential as antiparasitic agents and kinase inhibitors.[6]

Targeting Cellular Signaling Pathways

Many benzimidazole derivatives function as inhibitors of protein kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. By designing benzimidazoles that selectively bind to the ATP-binding site of a specific kinase, it is possible to block its activity and halt the downstream signaling cascade. The -CF3 group can contribute to the binding affinity and selectivity of these inhibitors.

Conclusion

This compound is a strategically important molecule for the synthesis of complex heterocyclic systems. Its utility is primarily demonstrated in its role as a precursor to 4-(trifluoromethyl)benzimidazoles, a class of compounds with significant potential in drug discovery. The presence of the trifluoromethyl group offers a powerful tool for modulating the physicochemical and biological properties of the final compounds, aligning with modern medicinal chemistry strategies that aim to enhance drug efficacy and safety.[7] Further exploration of this building block is likely to yield novel candidates for treating a range of diseases, from parasitic infections to cancer.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Key physical and chemical characteristics of 3-(Trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-diaminobenzotrifluoride, is an important fluorinated building block in organic synthesis. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl group and the adjacent amino functionalities, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, polymers, and potential pharmaceutical agents. The ortho-diamine moiety serves as a versatile handle for constructing five- and six-membered rings, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the key physical, chemical, and spectroscopic characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 360-60-1 | [1] |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Physical Form | Solid Powder | |

| Storage Temperature | 2-8°C | |

| Purity (Typical) | ≥97% | [2] |

Note: Experimentally determined melting point, boiling point, and pKa values for this compound are not consistently reported in publicly available literature. The boiling point of "41" and flash point of "125/14mm" from a single vendor source are considered anomalous and should be treated with caution. For its dihydrochloride salt (CAS No. 1923042-95-8), the molecular formula is C₇H₉Cl₂F₃N₂ and the molecular weight is 249.06 g/mol .[2]

Synthesis

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 2-nitro-3-(trifluoromethyl)aniline. This reaction proceeds with high yield and selectivity.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the reduction of nitroanilines.[3]

Materials:

-

2-Nitro-3-(trifluoromethyl)aniline

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 2-nitro-3-(trifluoromethyl)aniline in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas to replace the inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 bar).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

-

Rinse the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic features and general protocols for analysis.

Logical Workflow for Characterization

References

In-Depth Technical Guide: Safety, Handling, and Storage of 3-(Trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 3-(Trifluoromethyl)benzene-1,2-diamine (CAS RN: 360-60-1). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective management of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic diamine that serves as a building block in organic synthesis. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| CAS Number | 360-60-1 |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| Boiling Point | 248.0 °C at 760 mmHg |

| Melting Point | 41 °C |

| Flash Point | 125 °C/14mm |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards. It is imperative that all personnel handling this compound are fully aware of these risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

A visual representation of the logical relationship of these hazards is provided below.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safe handling procedures and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended. |

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a dark place, as the compound may be light-sensitive.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as the chemical itself.

-

Do not dispose of down the drain or into the environment.

Experimental Protocols for Hazard Assessment

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animals.

-

Methodology:

-

A single animal is dosed at a defined starting dose level.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, two additional animals are dosed at the same level.

-

If the first animal dies, the next animal is dosed at a lower level.

-

The procedure continues until a confident classification can be made based on the number of survivals and mortalities at different dose levels.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.

-

Methodology:

-

A small area of the animal's skin (typically a rabbit) is clipped free of fur.

-

A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control.

-

Methodology:

-

A measured amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit).

-

The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The severity of the ocular lesions is scored according to a standardized system.

-

The substance is classified based on the severity and reversibility of the eye damage.

-

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

A Technical Guide to 3-(Trifluoromethyl)benzene-1,2-diamine: Sourcing, Synthesis, and Applications in Drug Discovery

Introduction: 3-(Trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design.[1] This group can significantly alter a compound's lipophilicity, metabolic stability, molecular conformation, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth overview for researchers, scientists, and drug development professionals on reputable suppliers, purchasing options, experimental protocols, and the strategic importance of this compound.

Compound Data and Purchasing Options

Sourcing high-quality starting materials is fundamental to successful research and development. This compound is available from several reputable chemical suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 360-60-1 | [3][4][5] |

| Molecular Formula | C₇H₇F₃N₂ | [4][5] |

| Molecular Weight | 176.14 g/mol | [3][4][5] |

| Boiling Point | 71 - 72 °C @ 7 mmHg | [6] |

| Density | 1.514 - 1.607 g/cm³ @ 25 °C | |

| Appearance | Yellow Liquid / Crystalline Solid | [6][7] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

| InChI Key | PQFRTJPVZSPBFI-UHFFFAOYSA-N |[7] |

Table 2: Suppliers and Purchasing Options

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

|---|---|---|---|---|

| Sigma-Aldrich (Merck) | APO455837113 | Not specified | Varies | Available via Apollo Scientific Ltd. on the marketplace.[7] |

| BLD Pharm | BD109849 | ≥95% | 1g, 5g, 25g | Offers cold-chain transportation.[4] |

| ChemScene | CS-0043721 | ≥98% | 1g, 5g, 10g | Also offers a dihydrochloride salt version (CAS 1923042-95-8).[3][8] |

| Thermo Scientific | Varies | ~97% | Varies | Offers various substituted derivatives like 3-chloro and 3-bromo analogues.[9][10] |

| Allfluoro Pharmaceutical | AF16728 | Not specified | Inquiry | Also known as 2,3-Diaminobenzotrifluoride.[5] |

Role in Drug Design and Medicinal Chemistry

The trifluoromethyl group is a bioisostere for chlorine and methyl groups but possesses unique electronic properties.[2] Its high electronegativity and lipophilicity enhance metabolic stability and can improve a drug's ability to cross cell membranes.[2] These characteristics are crucial for developing new chemical entities with improved efficacy and safety profiles. The strategic placement of -CF3 groups is a recurring theme in FDA-approved drugs over the past two decades.[11][12]

Experimental Protocols

This compound is a versatile precursor. A common and effective method for synthesizing N-substituted benzene-1,2-diamines involves a two-step process: nucleophilic aromatic substitution followed by catalytic hydrogenation.[13][14]

Protocol: Synthesis of N¹-Substituted Benzene-1,2-diamine [13][14]

Step 1: Nucleophilic Aromatic Substitution (Formation of N-substituted-2-nitroaniline)

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 1-fluoro-2-nitrobenzene (1.0 eq), a primary amine (e.g., 3,5-bis(trifluoromethyl)benzylamine) (1.0 eq), and potassium carbonate (K₂CO₃) (1.0 eq).

-

Solvent: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitroaniline product. Purification can be performed via column chromatography if necessary.

Step 2: Catalytic Hydrogenation (Reduction to Diamine)

-

Setup: Dissolve the N-substituted-2-nitroaniline product from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Reaction: Place the vessel on a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 50 psi).

-

Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Final Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the final N¹-substituted benzene-1,2-diamine product. The product is often clean enough for subsequent steps without further purification.[14]

Safety and Handling

Working with fluorinated aromatic compounds requires adherence to strict safety protocols. Based on safety data sheets for related compounds, the following precautions should be observed.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation. May cause respiratory irritation.[15]

-

Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, clothing, eye, and face protection. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Store away from heat, sparks, open flames, and oxidizing agents.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemscene ChemScene | this compound | 1G | CS-0043721 | Fisher Scientific [fishersci.com]

- 4. 360-60-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound,360-60-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 360-60-1 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 10. 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chemical-label.com [chemical-label.com]

Methodological & Application

Applications of 3-(Trifluoromethyl)benzene-1,2-diamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzene-1,2-diamine is a valuable and versatile building block in modern organic synthesis. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, significantly influences the lipophilicity, metabolic stability, and binding affinity of target molecules, making this diamine an attractive starting material for the synthesis of a wide range of biologically active compounds.[1][2] Its primary applications lie in the construction of nitrogen-containing heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are core structures in numerous pharmaceuticals and agrochemicals.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important classes of compounds.

Synthesis of 4-(Trifluoromethyl)-1H-benzimidazoles

The condensation of this compound with carboxylic acids or aldehydes is a fundamental method for the synthesis of 4-(trifluoromethyl)-1H-benzimidazoles.[3][5] These compounds are of significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[1][6]

Application Note:

The synthesis of 4-(trifluoromethyl)-1H-benzimidazoles is typically achieved through a one-pot reaction. The reaction of this compound with a carboxylic acid, such as formic acid, under acidic conditions and heat, leads to the formation of the benzimidazole ring system.[5] Alternatively, condensation with an aldehyde followed by an oxidative cyclization can also yield the desired benzimidazole. The trifluoromethyl group on the benzene ring can enhance the biological efficacy of the resulting benzimidazole derivatives.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1H-benzimidazole

This protocol is adapted from the general synthesis of benzimidazoles from o-phenylenediamines and formic acid.[5]

Materials:

-

This compound

-

Formic acid (90%)

-

10% Sodium hydroxide solution

-

Activated charcoal

-

Ethanol

Procedure:

-

In a round-bottomed flask, combine this compound (10 mmol) and 90% formic acid (15 mmol).

-

Heat the reaction mixture at 100°C for 2 hours.

-

After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline to litmus paper.

-

Collect the precipitated crude product by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from a hot ethanol-water mixture, using activated charcoal to decolorize if necessary.

-

Dry the purified crystals under vacuum to obtain 4-(trifluoromethyl)-1H-benzimidazole.

Quantitative Data: Antimicrobial Activity of Trifluoromethyl-Substituted Benzimidazoles

The following table summarizes the minimum inhibitory concentration (MIC) values for representative trifluoromethyl-substituted benzimidazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [6] |

| Fluorinated benzimidazole derivative (TFBZ) | S. aureus (MRSA) | 4 | [7] |

Synthesis of 5-(Trifluoromethyl)quinoxalines

Quinoxalines are another important class of N-heterocycles synthesized from this compound. The standard method involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[4][8] Trifluoromethyl-substituted quinoxalines have shown significant potential as anticancer agents, often targeting key signaling pathways.[9][10]

Application Note:

The synthesis of 5-(trifluoromethyl)quinoxalines is a straightforward and high-yielding reaction. The cyclocondensation reaction between this compound and a 1,2-dicarbonyl compound can be carried out under mild conditions, often at room temperature in a suitable solvent like ethanol.[4] The resulting quinoxaline derivatives can be further functionalized to develop potent inhibitors of various kinases involved in cancer progression.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-2,3-diphenylquinoxaline

This protocol is based on the general synthesis of quinoxalines from o-phenylenediamines and benzil.[4]

Materials:

-

This compound

-

Benzil

-

Ethanol

Procedure:

-

Dissolve this compound (10 mmol) in ethanol in a round-bottomed flask.

-

Add an equimolar amount of benzil (10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The product will precipitate out of the solution upon completion of the reaction.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline-based inhibitors against cancer cell lines and specific kinases.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Quinoxaline-based VEGFR-2 inhibitor 17b | VEGFR-2 | 0.0027 | [1][11] |

| Quinoxaline-based VEGFR-2 inhibitor 11g | HepG-2 | 4.50 | [12] |

| Quinoxaline-based VEGFR-2 inhibitor 11g | MCF-7 | 2.40 | [12] |

| 3-Trifluoromethylquinoxaline 1,4-dioxide 7h | Various cancer cell lines | 1.3 - 2.1 | [9] |

Visualizations

Synthetic Workflows

Caption: General synthetic workflows for the preparation of benzimidazoles and quinoxalines.

Signaling Pathway Inhibition

References

- 1. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 3-(Trifluoromethyl)benzene-1,2-diamine as a Precursor for Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The introduction of a trifluoromethyl group into the benzimidazole scaffold can significantly enhance these biological activities and improve pharmacokinetic properties such as metabolic stability and lipophilicity. 3-(Trifluoromethyl)benzene-1,2-diamine is a key precursor for the synthesis of 4-(trifluoromethyl)-substituted benzimidazoles, offering a strategic entry point for the development of novel therapeutic agents.

These application notes provide detailed protocols for the synthesis of 2-substituted-4-(trifluoromethyl)-1H-benzimidazoles from this compound and various electrophilic reagents. Additionally, a summary of the biological activities of these derivatives is presented, supported by quantitative data.

Synthetic Workflow

The general synthetic strategy for the preparation of 2-substituted-4-(trifluoromethyl)-1H-benzimidazoles involves the condensation of this compound with either an aldehyde or a carboxylic acid. The reaction with aldehydes is typically a one-pot process that proceeds through an initial Schiff base formation followed by cyclization and oxidation to the benzimidazole. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the cyclocondensation.

Figure 1: General synthetic workflows for benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-(trifluoromethyl)-1H-benzimidazoles from Aromatic Aldehydes

This protocol describes a general one-pot procedure for the synthesis of 2-aryl-4-(trifluoromethyl)-1H-benzimidazoles via the condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-naphthaldehyde)

-

Ethanol

-

Ammonium chloride (NH₄Cl) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

Sodium metabisulfite (Na₂S₂O₅) or air as an oxidant

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (20 mL).

-

Add a catalytic amount of ammonium chloride (0.2 mmol) or p-TsOH (0.1 mmol) to the mixture.

-

The reaction mixture is then stirred at 80°C and monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium metabisulfite (if an external oxidant is not used, air oxidation is often sufficient during workup and stirring).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-aryl-4-(trifluoromethyl)-1H-benzimidazole.

Characterization Data for Selected Compounds:

-

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-benzimidazole: White solid. Melting Point: 290-292°C.[1] ¹H NMR (DMSO-d₆): δ 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H).[1]

-

2-(Naphthalen-2-yl)-4-(trifluoromethyl)-1H-benzimidazole: Yield 85%. Melting Point: 125–126 °C. ¹H-NMR (DMSO-d₆) δ ppm: 4.62 (s, 2H, CH₂), 7.06–8.19 (m, 11H, aromatic), 12.37 (s, 1H, NH).[2]

Protocol 2: Synthesis of 2-Substituted-4-(trifluoromethyl)-1H-benzimidazoles from Carboxylic Acids

This protocol outlines the synthesis of 2-substituted-4-(trifluoromethyl)-1H-benzimidazoles by the condensation of this compound with carboxylic acids.

Materials:

-

This compound

-

Carboxylic acid (e.g., trifluoroacetic acid, p-chlorobenzoic acid)

-

Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A mixture of this compound (1.0 mmol) and the carboxylic acid (1.1 mmol) is heated in polyphosphoric acid (10 g) at 150-180°C for 2-4 hours.

-

Alternatively, the reaction can be carried out by refluxing the diamine and carboxylic acid in 4N HCl for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-4-(trifluoromethyl)-1H-benzimidazole.

Applications and Biological Activities

Benzimidazoles derived from this compound exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Many 2-aryl-4-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The trifluoromethyl group often enhances the antimicrobial potency.

| Compound (Substituent at 2-position) | Target Organism | MIC (µg/mL) | Reference |

| Aryl-substituted | Staphylococcus aureus | 0.5 - 16 | [3] |

| Aryl-substituted | Escherichia coli | >128 | [3] |

| Aryl-substituted | Candida albicans | 5 - >64 | [4] |

| 2-(m-fluorophenyl)-5-methyl | Bacillus subtilis | 7.81 | [5] |

| 2-(m-fluorophenyl)-5-methyl | Gram-negative bacteria | 31.25 | [5] |

Antiproliferative Activity

Several 4-(trifluoromethyl)benzimidazole derivatives have been evaluated for their anticancer potential against various human cancer cell lines, showing promising cytotoxic effects.

| Compound (Substituent at 2-position) | Cell Line | IC₅₀ (µM) | Reference |

| 2-(fluorophenyl) derivatives | A549 (Lung) | 0.177 - 0.377 | [6] |

| 2-(fluorophenyl) derivatives | HeLa (Cervical) | 0.188 - 0.377 | [6] |

| 2-(fluorophenyl) derivatives | HepG2 (Liver) | 0.188 | [6] |

| 2-aryl benzimidazole derivatives | MDA-MB-468 (Breast) | 0.93 - 6.54 | [7] |

Anthelmintic and Antiprotozoal Activity

Benzimidazole derivatives are well-known for their anthelmintic properties. The inclusion of a trifluoromethyl group can modulate this activity. Some derivatives have also shown potent antiprotozoal effects.[5][8][9][10]

| Compound (Substituent at 2-position) | Target Organism | Activity | Reference |

| 2-(Trifluoromethyl) derivatives | Giardia lamblia | More active than Metronidazole | [9] |

| 2-(Trifluoromethyl) derivatives | Entamoeba histolytica | More active than Metronidazole | [9] |

| 2-(Trifluoromethyl) derivatives | Trichinella spiralis | As active as Albendazole | [9] |

Mechanism of Action: Antifungal Activity

A significant mechanism of action for the antifungal activity of many benzimidazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[11][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.[1][11] This ultimately results in the inhibition of fungal growth and proliferation.

Figure 2: Inhibition of Ergosterol Biosynthesis.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a wide array of 4-(trifluoromethyl)-substituted benzimidazoles. The straightforward condensation reactions with aldehydes and carboxylic acids provide efficient access to these compounds. The resulting benzimidazole derivatives exhibit a broad spectrum of promising biological activities, highlighting their potential in the development of new therapeutic agents for various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.

References

- 1. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 5. journaljpri.com [journaljpri.com]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes: The Role of 3-(Trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry and Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is widely employed to enhance crucial drug-like properties. Its strong electron-withdrawing nature and lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, binding affinity, and overall bioavailability.[1][2][3] When combined with the versatile 1,2-phenylenediamine scaffold, a key precursor for benzimidazoles, 3-(Trifluoromethyl)benzene-1,2-diamine emerges as a highly valuable building block for developing novel therapeutics.[4][5]

Benzimidazole derivatives are of immense interest as they are structurally related to purine nucleoside bases, allowing them to interact readily with various biological macromolecules.[6] This structural motif is central to a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and antivirals. The presence of the trifluoromethyl group on this scaffold provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological profiles of new chemical entities.

Key Applications in Drug Design

The primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of 2-(trifluoromethyl)benzimidazole derivatives. This core structure has been successfully exploited to develop potent inhibitors of various enzyme families, particularly protein kinases involved in cancer signaling.

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been used to create potent inhibitors targeting key oncogenic kinases.

-

EGFR/VEGFR2 Dual Inhibition: The benzimidazole scaffold is a key pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[8][9][10] Dual inhibition of these pathways is a validated strategy in cancer therapy.

-

PI3K Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently activated in human cancers. Benzimidazole derivatives, specifically those with difluoromethyl and trifluoromethyl groups, have been designed as potent and selective inhibitors of PI3Kα, a key isoform in this pathway.[11][12]

-

FLT3 Inhibition: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Benzimidazole-based compounds have been developed that show potent, nanomolar activity against both wild-type and mutated forms of FLT3.[13]

Novel Anticancer Mechanisms

Beyond kinase inhibition, this scaffold is being explored for novel cancer treatment modalities.

-

Ferroptosis Induction: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A derivative of 2-(trifluoromethyl)benzimidazole was recently identified as a novel and potent inducer of ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[14] This provides a new avenue for cancer therapy, particularly for tumors resistant to traditional apoptosis-inducing agents.

Antimicrobial Agents

The benzimidazole core is a well-established framework for antimicrobial drugs. The addition of the trifluoromethyl group can enhance the activity of these agents. Synthesized derivatives have been evaluated for their binding affinity to bacterial enzymes, indicating their potential as potent antimicrobial agents for further development.[15][16]

Quantitative Biological Data

The following tables summarize the in vitro activity of various bioactive compounds derived from trifluoromethyl-substituted benzimidazole scaffolds.

Table 1: Kinase Inhibitory Activity of Representative Compounds

| Compound Class | Target Kinase(s) | Compound ID | IC₅₀ (nM) | Reference |

| Benzimidazole-based | Wild-type FLT3 | 4ACP | 43.8 | [13] |

| Benzimidazole-based | FLT3-ITD | 4ACP | 97.2 | [13] |

| Benzimidazole-based | FLT3-D835Y | 4ACP | 92.5 | [13] |

| Benzimidazole-based | TrKA | 4ACP | 23.6 | [13] |

| 2-Difluoromethylbenzimidazole | PI3Kα | 86 | 22.8 | [11] |

| 2-Difluoromethylbenzimidazole | PI3Kα | 87 | 33.6 | [11] |

| 1,3,5-Triazine Derivative | PI3Kα | A10 | 0.32 | [12] |

Table 2: In Vitro Anticancer Activity (Cell Viability) of Representative Compounds

| Compound Class | Cell Line | Compound ID | IC₅₀ (µM) | Reference |

| N-substituted-2-(trifluoromethyl)benzimidazole | MCF-7 (Breast Cancer) | 7d | 0.51 | [7] |

| Benzimidazole-based | MV4-11 (AML) | 4ACP | 0.0388 | [13] |

| Benzimidazole-based | MOLM-13 (AML) | 4ACP | 0.0549 | [13] |

| Benzimidazole-based | KM12 (Colon Cancer) | 4ACP | 0.358 | [13] |

| 1,2,4-Triazole Derivative | MCF-7 (Breast Cancer) | 6b | 1.29 | [17] |

| 1,2,4-Triazole Derivative | A-549 (Lung Cancer) | 6b | 3.01 | [17] |

Signaling Pathways and Experimental Workflows

Drug Development Workflow

The general workflow for utilizing this compound in drug discovery involves a multi-step process from initial synthesis to the identification of a lead compound.

Mechanism of Action: Inhibition of Kinase Signaling

Derivatives of 2-(trifluoromethyl)benzimidazole act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases like EGFR and VEGFR-2, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade that leads to cell proliferation and angiogenesis.[18][19][20]

Rationale for Trifluoromethyl Group Inclusion

The inclusion of the -CF3 group is a deliberate strategy in drug design to modulate multiple molecular properties simultaneously, leading to an improved pharmacological profile.

Experimental Protocols

Protocol 1: General Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives

This protocol describes the condensation of this compound with trifluoroacetic acid to form the core benzimidazole scaffold, which can be further derivatized.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 4 M solution

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add trifluoroacetic acid (1.1 eq) to the solution.

-

Add 4 M HCl (catalytic amount, e.g., 0.1 eq).

-

Attach a condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-